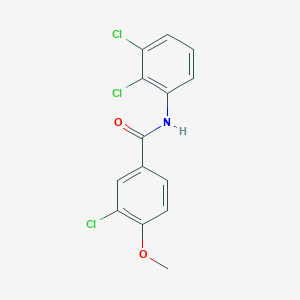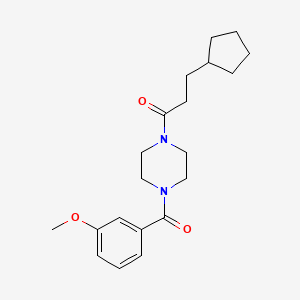
1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine is a synthetic compound that has been extensively researched for its potential in pharmacology and medicinal chemistry. This compound is also known as CPP-109 and has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction.
作用机制
CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body. This enzyme is known as the dopamine transporter (DAT). CPP-109 binds to the DAT and prevents the breakdown of cocaine and alcohol, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of cocaine and alcohol in the brain, which can lead to a decrease in the desire to consume these substances. It has also been shown to have an effect on the dopamine system in the brain, which is involved in reward and motivation. CPP-109 has been shown to decrease the activity of this system, which can help to reduce the desire to consume cocaine and alcohol.
实验室实验的优点和局限性
The advantages of using CPP-109 in lab experiments include its specificity for the DAT and its ability to increase the concentration of cocaine and alcohol in the brain. However, there are also limitations to using CPP-109. One limitation is that it may have off-target effects on other enzymes in the brain. Another limitation is that it may not be effective in all individuals, as there may be genetic variations that affect the response to the drug.
未来方向
There are a number of future directions for research on CPP-109. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as depression and anxiety. Additionally, future research could focus on developing analogs of CPP-109 with improved specificity and potency for the DAT. Finally, research could focus on understanding the mechanisms underlying the variability in response to CPP-109, which could help to identify individuals who are most likely to benefit from the treatment.
合成方法
CPP-109 is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 3-cyclopentylpropanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-methoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with piperazine to form CPP-109. The final product is purified using column chromatography.
科学研究应用
CPP-109 has been extensively researched for its potential in pharmacology and medicinal chemistry. It has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.
属性
IUPAC Name |
3-cyclopentyl-1-[4-(3-methoxybenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-8-4-7-17(15-18)20(24)22-13-11-21(12-14-22)19(23)10-9-16-5-2-3-6-16/h4,7-8,15-16H,2-3,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBIMIHSLOQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
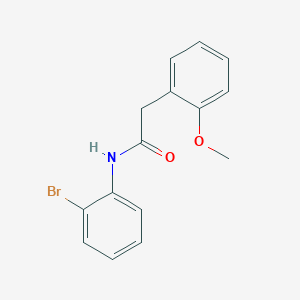
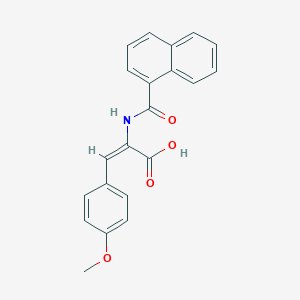
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
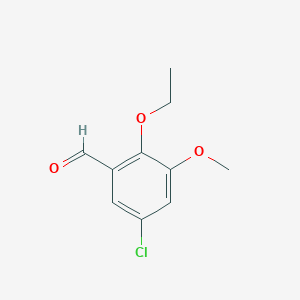
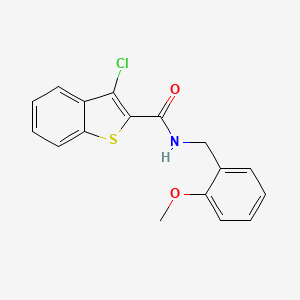
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
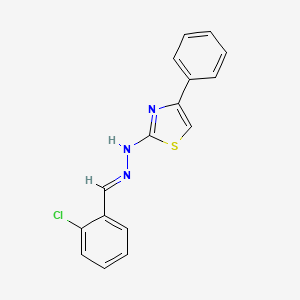
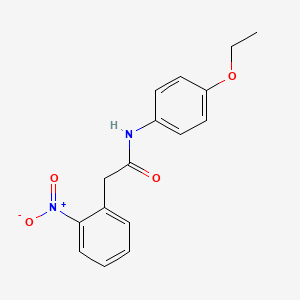
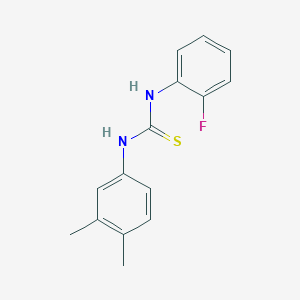
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![ethyl 4-{[(cycloheptylamino)carbonothioyl]amino}benzoate](/img/structure/B5697664.png)
